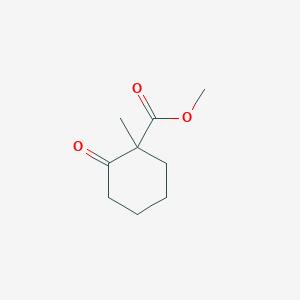

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

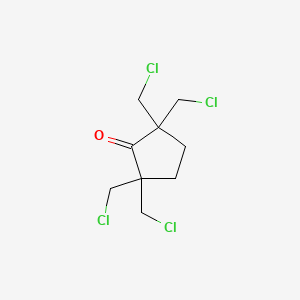

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a cyclic ester. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . The compound is a liquid in its physical form .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a liquid . Its molecular weight is 170.21 g/mol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

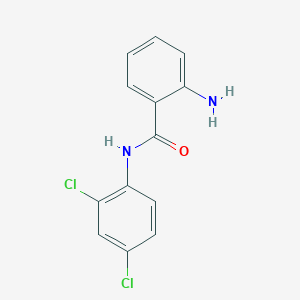

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate has been a subject of interest in chemical synthesis, particularly in the creation of compounds with biological activity. For instance, compounds synthesized through reactions involving methyl-1-bromocyclohexane carboxylates, similar to methyl 1-methyl-2-oxocyclohexane-1-carboxylate, have demonstrated notable analgesic activity. Such compounds were created by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, resulting in new compounds that were found to possess both analgesic activity and low toxicity (Kirillov et al., 2012).

Synthesis of N,6-Diaryl Compounds

A series of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides was obtained through a reaction process involving N-arylamides of acetoacetic acid. These compounds, after synthesis, were tested for analgesic activity, underlining the potential pharmaceutical applications of derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate (Nosova et al., 2020).

Luminescence Properties

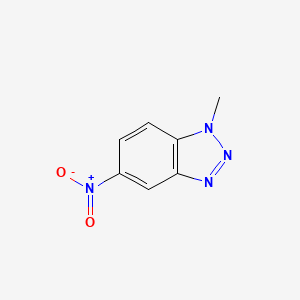

In the realm of physical chemistry, methyl 1-methyl-2-oxocyclohexane-1-carboxylate derivatives have been utilized in the study of luminescence properties. The formation of certain carboxylates led to the investigation of their spectral luminescence properties, providing insights into their potential applications in material sciences and photophysics (Kozlov et al., 2010).

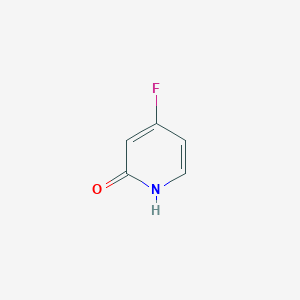

Antinociceptive Properties

Further extending its application in medical science, derivatives of methyl 1-methyl-2-oxocyclohexane-1-carboxylate, specifically those synthesized from methyl 1-bromocyclohexanecarboxylate, have exhibited antinociceptive properties. This underscores the potential of these compounds in the development of pain management therapies (Kirillov et al., 2015).

Catalytic Reduction Processes

In the field of catalysis, the study of the reduction of various oxocycloalkanecarboxylates by nickel(I) salen highlights the significance of methyl 1-methyl-2-oxocyclohexane-1-carboxylate in facilitating ring expansion reactions, further pointing to its utility in complex organic syntheses (Mubarak et al., 2007).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that it can be used in the synthesis of substituted tetrahydrobenzofuran derivatives via reaction with propargylic esters in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that it can be involved in the synthesis of substituted tetrahydrobenzofuran derivatives

Result of Action

It’s known to be involved in the synthesis of substituted tetrahydrobenzofuran derivatives

Propiedades

IUPAC Name |

methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOWMIBAOJEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7500-91-6 |

Source

|

| Record name | NSC408037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)